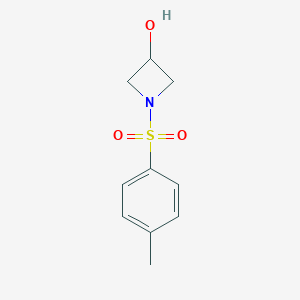

1-Tosylazetidin-3-OL

Descripción general

Descripción

1-Tosylazetidin-3-OL (synonyms: N-tosylazetidin-3-ol, 1-(p-toluenesulfonyl)azetidin-3-ol) is a substituted azetidine derivative characterized by a hydroxyl group at the 3-position of the azetidine ring and a tosyl (p-toluenesulfonyl) group at the 1-position. The molecular formula is C₁₀H₁₃NO₃S, with a molecular weight of 239.29 g/mol. The tosyl group, an electron-withdrawing moiety, enhances the compound’s utility as a protective group in organic synthesis or as an intermediate in pharmaceuticals . Its structural features influence reactivity, solubility, and stability, making it valuable in nucleophilic substitution reactions and drug design.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Tosylazetidin-3-OL can be synthesized through several methods. One common approach involves the tosylation of azetidin-3-OL. This process typically requires the use of tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Análisis De Reacciones Químicas

Ring-Opening Reactions

The tosyl (p-toluenesulfonyl) group acts as a leaving group, facilitating nucleophilic ring-opening under specific conditions.

Nucleophilic Substitution

-

Thiophenol-mediated ring-opening :

Reaction with thiophenols (ArSH) generates cis-2-arylthiomethyl-1-tosylazetidine derivatives (Table 1). The stereoselectivity arises from the steric and electronic effects of the trifluoromethyl group adjacent to the nitrogen .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Thiophenol (ArSH) | cis-2-Arylthiomethyl-1-tosylazetidine | 70–85 | CH₂Cl₂, RT, 24–48 h |

-

Acid-catalyzed hydrolysis :

Prolonged exposure to acetic acid induces ring-opening to form β-amino alcohols, though competing side reactions may reduce purity .

Functionalization of the Hydroxyl Group

The hydroxyl group at the 3-position undergoes typical alcohol transformations:

Oxidation

-

CrO₃ in acetic acid : Converts the hydroxyl group to a ketone, yielding 1-Tosylazetidin-3-one .

-

KMnO₄ in aqueous solution : Further oxidation to carboxylic acids is possible but less commonly reported.

Protection/Deprotection

-

Silylation : Protection with tert-butyldimethylsilyl chloride (TBDMSCl) enables selective modification of other functional groups .

Ring Expansion and Contraction

1-Tosylazetidin-3-ol participates in ring-modification reactions:

Ring Contraction to Aziridines

-

Treatment with LiHMDS (lithium hexamethyldisilazide) induces deprotonation and subsequent contraction to 2-(trifluoromethyl)aziridines, though yields are moderate due to steric hindrance .

Ring Expansion via Alkylation

-

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) forms N-alkylated derivatives, preserving the azetidine core.

Catalytic Hydrogenation

-

Reduction of the azetidine ring :

Hydrogenation with H₂ and Pd/C selectively saturates the ring, producing pyrrolidine derivatives (Table 2).

| Catalyst | Product | Pressure (atm) | Yield (%) |

|---|---|---|---|

| Pd/C | 3-Hydroxy-1-tosylpyrrolidine | 1–3 | 80–90 |

Key Challenges and Optimizations

-

Steric hindrance : The bulky tosyl group limits reactivity in some nucleophilic substitutions, requiring prolonged reaction times or elevated temperatures .

-

Byproduct formation : Acidic conditions may lead to undesired side products, necessitating careful solvent selection (e.g., CH₂Cl₂ over acetic acid) .

Aplicaciones Científicas De Investigación

1-Tosylazetidin-3-OL has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex heterocycles.

Medicine: Investigated for its role in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Tosylazetidin-3-OL involves its reactivity as a nucleophile and electrophile. The tosyl group acts as a good leaving group, facilitating substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The azetidine ring’s strain makes it susceptible to ring-opening reactions under appropriate conditions.

Comparación Con Compuestos Similares

Comparison with Similar Azetidin-3-ol Derivatives

Structural and Molecular Properties

The table below compares key structural and molecular features of 1-Tosylazetidin-3-OL with two closely related compounds: 1-Benzhydrylazetidin-3-ol and 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol .

Key Observations:

- In contrast, the tosyl group in this compound offers moderate steric hindrance but improves leaving-group ability in substitution reactions .

- Electronic Effects: The tosyl group’s sulfonyl moiety withdraws electron density, polarizing the azetidine ring and facilitating reactions with nucleophiles.

- Lipophilicity : The benzhydryl derivative’s aromatic rings increase lipophilicity, favoring membrane permeability in drug candidates. The tosyl and difluoro-thiazolyl variants exhibit intermediate polarity, balancing solubility and bioavailability .

Actividad Biológica

1-Tosylazetidin-3-OL is a chemical compound with the molecular formula C₁₀H₁₃NO₃S and a molecular weight of approximately 229.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The structural features of this compound include a tosyl group, which enhances its reactivity, and an azetidine ring that contributes to its biological profile.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The tosyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring provides structural rigidity, allowing it to participate in diverse chemical transformations that can lead to various biological effects.

Potential Biological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacteria. This activity may be linked to its structural components that allow it to penetrate bacterial membranes and disrupt cellular functions.

- Anticancer Properties : Research has indicated potential anticancer activity through mechanisms such as apoptosis induction in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation.

- Neuroprotective Effects : Some studies have suggested that this compound may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases by reducing oxidative stress and inflammation.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on the antimicrobial effects of this compound demonstrated its efficacy against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) that indicates significant bactericidal activity.

In another investigation focused on anticancer properties, this compound was shown to inhibit the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis. These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Synthetic Routes

The synthesis of this compound typically involves the reaction of azetidine derivatives with tosyl chloride under basic conditions, such as using triethylamine as a catalyst. This reaction forms the tosylated azetidine intermediate, which can then be further modified to yield the desired product.

This compound is characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Its reactivity is influenced by both the tosyl group and the azetidine ring, making it a versatile compound for further chemical modifications.

Q & A

Basic Research Questions

Q. How can 1-Tosylazetidin-3-OL be synthesized with high enantiomeric purity, and what experimental parameters are critical for reproducibility?

- Methodological Answer : Use a chiral auxiliary or enantioselective catalyst during the ring-closing step of the azetidine scaffold. Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) to minimize racemization. Characterize the product via H/C NMR to confirm stereochemistry and HPLC with a chiral stationary phase to determine enantiomeric excess (≥95%). Report detailed experimental protocols, including purification steps (e.g., column chromatography with specific solvent ratios) to ensure reproducibility .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

- Methodological Answer : Combine H/C NMR, IR (for hydroxyl and sulfonamide groups), and X-ray crystallography (if crystalline). For ambiguous NMR signals (e.g., overlapping peaks), use 2D NMR (COSY, HSQC) or compare with computational predictions (DFT-based chemical shift calculations). Cross-validate purity via melting point analysis and HPLC retention times .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of fine particulates. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Store the compound in a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives, particularly when unexpected byproducts arise?

- Methodological Answer : Perform reaction monitoring via in-situ FTIR or LC-MS to identify intermediates. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas of byproducts. If crystal structures are unavailable, employ computational docking studies to predict plausible conformations. For systematic analysis, apply contradiction matrices (e.g., TRIZ principles) to isolate variables causing discrepancies .

Q. What experimental designs are optimal for studying the ring-opening reactivity of this compound under nucleophilic conditions?

- Methodological Answer : Design a kinetic study using pseudo-first-order conditions with varying nucleophile concentrations (e.g., amines, thiols). Monitor reaction progress via F NMR (if fluorinated reagents are used) or UV-Vis spectroscopy. Employ isotopic labeling (e.g., O in the hydroxyl group) to trace mechanistic pathways. Validate proposed mechanisms using DFT calculations for transition-state energy barriers .

Q. How can researchers address low yields in multi-step syntheses involving this compound intermediates?

- Methodological Answer : Identify bottlenecks via reaction profiling (e.g., sampling at each step for yield quantification). Optimize protecting-group strategies (e.g., orthogonal protection for hydroxyl and amine functionalities). Use Design of Experiments (DoE) to test factor interactions (e.g., temperature, catalyst loading). If side reactions persist, switch to flow chemistry for better control over residence times .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (humidity, temperature, light). Use antioxidants like BHT (butylated hydroxytoluene) or argon purging in storage vials. Monitor degradation via UPLC-MS and quantify degradation products using external calibration curves. For light-sensitive samples, employ amber glassware or UV-blocking additives .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for this compound analogs across different assay platforms?

- Methodological Answer : Normalize data to internal controls (e.g., reference inhibitors) and account for assay-specific variables (pH, solvent DMSO%). Use meta-analysis tools to compare IC values across studies. If discrepancies persist, validate findings using orthogonal assays (e.g., SPR vs. enzymatic assays) and check compound integrity post-assay via LC-MS .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply when publishing synthetic routes to this compound derivatives?

- Methodological Answer : Disclose all hazardous steps (e.g., exothermic reactions, toxic byproducts) and provide mitigation strategies. Cite prior art to avoid plagiarism claims. For biological studies, include IRB/IACUC approvals if applicable. Adhere to FAIR data principles by depositing spectral data in public repositories (e.g., ChemSpider, PubChem) .

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5,9,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXKSMNNDKYNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.